REACTION_CXSMILES
|
[CH3:1][C:2]#[N:3].[Li]N([Si](C)(C)C)[Si](C)(C)C.[CH:14]1([C:20](OC)=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>C1COCC1>[CH:14]1([C:20](=[O:21])[CH2:1][C:2]#[N:3])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
|
[Li]N([Si](C)(C)C)[Si](C)(C)C
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Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)OC
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed after 1 hr
|
Duration
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1 h
|
Type
|
WAIT
|
Details
|
was continued for another 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |